![molecular formula C21H20ClNO3 B4879139 8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chloroquinoline](/img/structure/B4879139.png)

8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chloroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

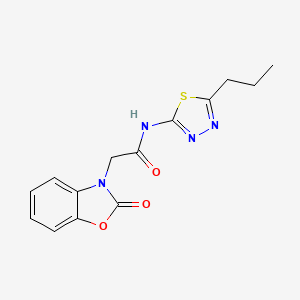

The compound “8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chloroquinoline” is a complex organic molecule. It is a derivative of eugenol, which is a volatile phenolic bioactive compound . Eugenol is the major component of clove essential oil and has been identified in several aromatic plants . The compound has a simple structure, which presents three active sites: hydroxyl, allylic, and aromatic groups .

Synthesis Analysis

The synthesis of this compound might involve cyclotetramerization of 4-(2-(4-allyl-2-methoxyphenoxy)ethoxy)-5-chlorophthalonitrile with suitable metal salts . This process could potentially yield original cobalt, manganese, and zinc phthalocyanines including four chlorine and four 2-(4-allyl-2-methoxyphenoxy)ethoxy moieties .Wissenschaftliche Forschungsanwendungen

Insecticidal Activity

Eugenol derivatives have been studied for their potential as insecticides . Research has shown that structural modifications to eugenol can significantly enhance its insecticidal properties . For instance, the introduction of a chloroquinoline group may affect the compound’s ability to disrupt insect cell viability, leading to potential applications in agricultural pest control.

Polymer Synthesis

Eugenol is a promising building block for the synthesis of radically polymerizable monomers . The addition of the chloroquinoline group could lead to the creation of novel polymers with unique properties, such as enhanced thermal stability or biodegradability, which could be beneficial in materials science.

Wirkmechanismus

Target of Action

It contains a moiety similar to eugenol (4-allyl-2-methoxyphenol), which has been identified in several aromatic plants and has shown a wide range of biological activities .

Mode of Action

Eugenol has been shown to display a wide range of biological activities including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic effects .

Biochemical Pathways

Based on the known activities of eugenol, it can be inferred that this compound might affect various biochemical pathways related to inflammation, oxidative stress, pain perception, and cell proliferation .

Pharmacokinetics

The presence of the eugenol moiety might suggest similar pharmacokinetic properties to eugenol, which is known to be well absorbed and widely distributed in the body .

Result of Action

Based on the known effects of eugenol, it can be inferred that this compound might exert anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

5-chloro-8-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO3/c1-3-5-15-7-9-18(20(14-15)24-2)25-12-13-26-19-10-8-17(22)16-6-4-11-23-21(16)19/h3-4,6-11,14H,1,5,12-13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKSQKOMCCBYGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-8-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B4879070.png)

![4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4879077.png)

![N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4879092.png)

![7,8-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4879101.png)

![ethyl 4-[4-methyl-5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4879103.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-thienyl)methyl]piperazine](/img/structure/B4879105.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4879113.png)

![2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine](/img/structure/B4879129.png)

![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879130.png)

![5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4879133.png)

![N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4879150.png)